molecular formula C11H11NO3 B362830 3-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 54057-68-0

3-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B362830
CAS No.: 54057-68-0
M. Wt: 205.21g/mol
InChI Key: KOKPIRATDLRXGI-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.22 g/mol It is known for its unique structure, which includes a cyclopropylcarbonyl group attached to an amino group on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid typically involves the reaction of cyclopropylcarbonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylcarbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the amino group.

Scientific Research Applications

3-[(Cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylcarbonyl group can enhance the compound’s binding affinity to its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Cyclopropylcarbonyl)amino]benzoic acid: C11H11NO3

    This compound methyl ester: C12H13NO3

    This compound ethyl ester: C13H15NO3

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropylcarbonyl group. This group can impart distinct chemical and biological properties compared to other similar compounds. The presence of the cyclopropyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPIRATDLRXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-68-0
Record name 3-cyclopropaneamidobenzoic acid
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